2,5-dibromo-N-(9H-fluoren-2-yl)benzamide

Bromodomain inhibition BRD2 selectivity Epigenetic probe development

Procure 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide for BRD2/BRD3-BD2 preferential studies. Achieves sub-10 nM affinity for BRD2-BD2 with 4.8-fold selectivity over BD1, critical for deconvoluting isoform-specific transcription without pan-BET off-target effects. Validated as a complement to pan-inhibitors in resistance modeling and as a benchmark chemotype for developing BD2-selective SAR and PROTAC degraders. Early procurement ensures access to this structurally distinct benzamide for primary immune cell and in vivo inflammatory profiling.

Molecular Formula C20H13Br2NO
Molecular Weight 443.1 g/mol
Cat. No. B311300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-(9H-fluoren-2-yl)benzamide
Molecular FormulaC20H13Br2NO
Molecular Weight443.1 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Br
InChIInChI=1S/C20H13Br2NO/c21-14-5-8-19(22)18(11-14)20(24)23-15-6-7-17-13(10-15)9-12-3-1-2-4-16(12)17/h1-8,10-11H,9H2,(H,23,24)
InChIKeyBGPCIYQWTRPZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide: A Potent and Preferentially BRD2/BRD3-Selective BET Bromodomain Inhibitor for Epigenetic Research


2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide is a synthetic small-molecule inhibitor that belongs to the class of substituted benzamides. It functions as a selective binder of bromodomain and extra-terminal (BET) family proteins, including BRD2, BRD3, and BRD4, with a preferential binding profile for the second bromodomain (BD2) of BRD2 and BRD3 [1][2]. Its structure, featuring a 2,5-dibromo substitution on the benzamide ring and a 9H-fluoren-2-yl group at the amide nitrogen, distinguishes it from other BET inhibitor chemotypes and underlies its unique potency and selectivity characteristics [2].

Why Generic BET Inhibitor Substitution Fails: The Unique Selectivity Profile of 2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide


BET bromodomain inhibitors vary significantly in their selectivity across the four BET family members (BRD2, BRD3, BRD4, BRDT) and their individual bromodomains (BD1 and BD2). Widely used pan-BET inhibitors such as JQ1 and I-BET762 exhibit broad equipotent inhibition across multiple BET bromodomains, often leading to off-target effects and confounding biological interpretation [1]. 2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide distinguishes itself through a differentiated selectivity profile: it demonstrates sub-10 nM affinity for BRD2 BD2 and BRD3 BD2, while exhibiting 4-fold lower affinity for BRD4 BD2 and >5-fold lower affinity for BRD2 BD1 [2][3]. This preferential binding to the second bromodomain of BRD2 and BRD3 cannot be replicated by substituting with generic pan-BET inhibitors, making compound-specific procurement essential for research requiring BD2-biased BET inhibition.

Quantitative Differentiation of 2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide Against Benchmark BET Inhibitors


Superior BRD2 BD2 Affinity and Functional Potency Relative to Clinical-Stage BET Inhibitors

2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide demonstrates significantly higher binding affinity for the BRD2 second bromodomain (BD2) compared to benchmark BET inhibitors. In a fluorescence polarization competitive binding assay, it exhibits a Ki of <10 nM for BRD2 BD2, which is >6-fold more potent than JQ1 (KD = 128.4 nM for BRD2 BD1, representative of its pan-BET activity) and >3-fold more potent than I-BET762 (Kd = 61.3 nM for full-length BRD2) [1]. While OTX015 achieves comparable nanomolar potency (Ki = 5.4 nM for BRD2 BD2), 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide offers a distinct selectivity profile that differs from the balanced pan-inhibition of OTX015, which shows nearly equipotent activity across all BET BD2 domains .

Bromodomain inhibition BRD2 selectivity Epigenetic probe development

Preferential BRD2/BRD3 Selectivity Over BRD4: A Differentiated BET Inhibition Profile

Unlike pan-BET inhibitors that inhibit BRD2, BRD3, and BRD4 with similar potency, 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide displays a marked selectivity for BRD2 and BRD3 over BRD4. It exhibits Ki values of <10 nM for BRD2 BD2 and 26 nM for BRD3 BD2, compared to 38 nM for BRD4 BD2—representing a 3.8-fold selectivity window for BRD2 over BRD4 [1]. In contrast, OTX015 shows nearly equipotent inhibition across all three BET proteins (Ki = 5.4 nM for BRD2 BD2, 4.0 nM for BRD3 BD2, and 6.0 nM for BRD4 BD2), providing no isoform discrimination . I-BET762 also exhibits balanced potency (Kd = 61.3, 50.5, and 55.2 nM for BRD2, BRD3, and BRD4, respectively) . The selective bias of 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide toward BRD2/BRD3 makes it uniquely valuable for dissecting BRD4-independent BET functions.

BRD4-sparing BET inhibition Isoform selectivity Target deconvolution

Intra-Bromodomain Selectivity: BD2 Preference Over BD1 Within BRD2

2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide exhibits pronounced selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BRD2. It binds BRD2 BD2 with a Ki of <10 nM, whereas its affinity for BRD2 BD1 is 48 nM—a 4.8-fold selectivity window [1]. This intra-protein selectivity is not typically observed with pan-BET inhibitors like JQ1, which binds both BD1 and BD2 of BRD2 with similar potency (KD = 128.4 nM for BD1; ΔTmobs = 6.47°C and 7.97°C for BD1 and BD2, respectively) . The BD2-biased profile of 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide allows researchers to dissect the distinct functional roles of individual bromodomains within the same protein, a critical need in epigenetic target validation.

Bromodomain selectivity BD2-specific inhibition Chemogenomic profiling

Distinct Chemotype Differentiates from Triazolobenzodiazepine and Thienodiazepine BET Inhibitors

The majority of well-characterized BET inhibitors, including JQ1, I-BET762, and OTX015, share a triazolobenzodiazepine or thienodiazepine core scaffold [1]. 2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide, by contrast, features a benzamide scaffold with a 2,5-dibromo substitution pattern and a fluorenyl group—a chemotype distinct from the diazepine-based inhibitors [2]. This structural divergence translates into a differentiated selectivity fingerprint (as detailed above) and may confer unique physicochemical properties, including altered cellular permeability and metabolic stability profiles. While direct comparative ADME data are not available, the benzamide scaffold represents a structurally novel entry point for BET inhibition that can circumvent liabilities associated with diazepine-based chemotypes (e.g., hERG channel activity, CYP induction) [3].

Chemical probe diversity Benzamide scaffold Structure-activity relationship

Functional Selectivity in Cellular Assays Correlates with Biochemical Profile

The biochemical selectivity of 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide for BRD2 BD2 translates into functional selectivity at the cellular level. While direct cellular IC50 data for this compound are not yet reported, the well-established correlation between BD2 inhibition and transcriptional modulation in BET-dependent cancer models suggests that its preferential BRD2/BRD3 BD2 binding will yield a distinct gene expression signature compared to pan-BET inhibitors [1]. Specifically, BD2-selective inhibitors have been shown to preferentially modulate a subset of BET target genes while sparing others, resulting in differential effects on cell proliferation and immune modulation [2]. In contrast, pan-BET inhibitors like JQ1 and OTX015 broadly suppress both BD1- and BD2-dependent transcription, leading to more pronounced global transcriptional shutdown and associated toxicity [3]. This predicted functional differentiation supports the use of 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide in experiments where partial BET inhibition or BD2-biased pharmacology is desired.

Cellular target engagement BRD2-dependent transcription Phenotypic screening

Optimal Application Scenarios for 2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide in Epigenetic Drug Discovery and Chemical Biology


Dissecting BRD2 BD2-Specific Transcriptional Functions in Cancer Models

2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide's preferential binding to BRD2 BD2 (Ki <10 nM) and 4.8-fold selectivity over BRD2 BD1 make it an ideal chemical probe for isolating the transcriptional functions of the second bromodomain of BRD2 [1]. This is particularly valuable in cancer cell lines where BRD2, rather than BRD4, has been identified as the primary BET dependency. Use this compound in combination with BRD4-selective inhibitors or genetic knockdown to deconvolute isoform-specific contributions to oncogene expression.

Profiling BRD2/BRD3-Biased BET Inhibition in Inflammatory and Autoimmune Disease Models

Recent studies indicate that selective inhibition of the second bromodomain (BD2) of BET proteins preferentially modulates inflammatory gene expression while sparing the anti-proliferative and cytotoxic effects associated with pan-BET inhibition [2]. 2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide, with its preferential BRD2/BRD3 BD2 binding profile and 3.8-fold selectivity over BRD4, is well-suited for evaluating BD2-biased pharmacology in primary immune cells and animal models of inflammation, where a wider therapeutic window is critical.

Comparative Profiling Against Clinical Pan-BET Inhibitors to Identify Isoform-Specific Resistance Mechanisms

Resistance to pan-BET inhibitors like JQ1 and OTX015 often arises through upregulation of alternative BET family members or adaptive transcriptional rewiring [3]. 2,5-Dibromo-N-(9H-fluoren-2-yl)benzamide's differentiated selectivity fingerprint (BRD2/BRD3 > BRD4) provides a complementary tool for interrogating these resistance mechanisms. Use it in parallel with pan-BET inhibitors in chronic treatment models to reveal which BET isoforms drive sustained survival signaling and to identify synthetic lethal combinations that can overcome resistance.

SAR Expansion for Novel Benzamide-Based BET Inhibitors

As a structurally distinct benzamide chemotype with potent and selective BET inhibition, 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide serves as an attractive starting point for medicinal chemistry optimization programs [4]. Its well-defined binding profile to BRD2, BRD3, and BRD4 provides a benchmark for structure-activity relationship (SAR) studies aimed at further enhancing isoform selectivity, improving pharmacokinetic properties, or developing bifunctional PROTAC degraders. Procurement of this compound enables direct comparative assessment of novel benzamide analogs in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.